molecular formula C16H14ClN5O5PS2 · Na B570361 Rp-8-CPT-cAMPS CAS No. 221905-35-7

Rp-8-CPT-cAMPS

Katalognummer: B570361
CAS-Nummer: 221905-35-7
Molekulargewicht: 509.8
InChI-Schlüssel: AWXMSJRRXLCVMW-ALHPSJIMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rp-8-CPT-cAMPS (8-(4-chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a cell-permeable, competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase A (PKA). It selectively binds to the cAMP-binding sites on PKA's regulatory subunits, preventing the dissociation and activation of the catalytic subunits . This mechanism distinguishes it from ATP-binding site inhibitors (e.g., H89, KT5720), reducing off-target effects . This compound exhibits isoform selectivity, favoring type II PKA (cAK II) over type I (cAK I), and is metabolically stable, making it a preferred tool for studying cAMP/PKA signaling in diverse cellular contexts .

Key applications include:

  • Inhibition of PKA-mediated phosphorylation events (e.g., VASP phosphorylation in airway smooth muscle cells) .
  • Reversal of cAMP/PKA-driven processes, such as M-CSF-induced monocyte differentiation blocked by Bordetella adenylate cyclase toxin .
  • Modulation of cytoskeletal dynamics in focal adhesion studies .

Vorbereitungsmethoden

Chemical Synthesis of Rp-8-CPT-cAMPS

Core Synthetic Strategy

This compound is synthesized through a multi-step process that combines elements of nucleoside modification and phosphorothioate chemistry. The compound is derived from adenosine by introducing a chlorophenylthio group at the 8-position of the purine ring and substituting one exocyclic oxygen in the cyclic phosphate with sulfur in the Rp configuration . This dual modification enhances metabolic stability and lipophilicity, critical for membrane permeability .

Key synthetic steps include:

  • 8-Position Modification : Adenosine undergoes thioetherification with 4-chlorothiophenol under controlled alkaline conditions to introduce the chlorophenylthio moiety.

  • Phosphorothioate Formation : The cyclic phosphate group is converted to a phosphorothioate using sulfurizing agents like 3H-1,2-benzodithiol-3-one, selectively producing the Rp diastereomer .

  • Salt Formation : The final product is isolated as a sodium salt to improve aqueous solubility .

Reaction Optimization

Critical parameters for high yield and purity include:

  • Temperature Control : Thioetherification proceeds optimally at 50–60°C to avoid side reactions .

  • Stereochemical Purity : Chiral auxiliaries or enzymatic resolution ensures >99% Rp configuration .

  • Protection-Deprotection Cycles : Transient protection of the 2'- and 3'-hydroxyl groups prevents undesired phosphorylation .

Purification and Characterization

Chromatographic Purification

Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients (20–45% acetonitrile over 30 minutes) . The elution profile shows a major peak at ~18 minutes (λ = 282 nm), corresponding to this compound, with UV extinction coefficient ε = 16,000 L·mol⁻¹·cm⁻¹ .

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mM)
Water100
DMSO100
PBS (pH 7.4)100
Ethanol (96%)100

Data from

Spectroscopic Validation

  • UV-Vis Spectroscopy : λmax = 282 nm (characteristic of 8-substituted adenosine derivatives) .

  • Mass Spectrometry : ESI-MS confirms molecular ion [M-Na]⁻ at m/z 486.9 (calculated for C₁₆H₁₄ClN₅O₅PS₂⁻: 486.9) .

  • ¹H NMR : Key signals include δ 8.35 (s, H-2), 6.95–7.40 (m, aromatic H from chlorophenylthio), and 5.90 (d, H-1') .

Prodrug Derivatives and Enhanced Delivery

Para-Acetoxybenzyl (pAB) Ester Prodrugs

To improve cellular uptake, this compound is converted to prodrugs like Rp-8-pCPT-cAMPS-pAB. Synthesis involves:

  • Esterification : Reacting this compound with 4-(chloromethyl)phenyl acetate in acetonitrile using diisopropylethylamine as a base .

  • Purification : Hexane extraction removes excess reagent, followed by preparative HPLC (40% acetonitrile) .

Table 2: Synthetic Conditions for Rp-8-pCPT-cAMPS-pAB

ParameterValue
Reaction Time18 hours
Temperature25°C
Yield66.8%
Purity (HPLC)99.6%

Data from

Hydrolytic Stability

The pAB ester is stable in extracellular environments but rapidly cleaved by intracellular esterases, releasing active this compound . This prodrug strategy reduces off-target effects and enhances inhibitory potency in cell-based assays .

Applications in Biochemical Research

PKA Inhibition Kinetics

This compound exhibits IC₅₀ values of 0.5–2 μM for PKA types I and II, with preferential binding to site A (type I) and site B (type II) . Preincubation for 20 minutes is required to block cAMP-induced holoenzyme dissociation .

Case Study: NF-κB Translocation Inhibition

In primary hepatocytes, 30-minute pretreatment with 10 μM this compound abolishes IL-1β/IFNγ-induced NF-κB nuclear translocation, confirming PKA-dependent signaling modulation .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

In cardiovascular studies, Rp-8-CPT-cAMPS has been utilized to explore the role of cAMP in heart contractility. Experiments have shown that this compound can block the positive inotropic effects induced by β-adrenergic stimulation, providing insights into how cAMP signaling influences cardiac function. For instance, it has been demonstrated that this compound effectively inhibits frequency-dependent changes in contraction amplitude in isolated myocytes, highlighting its potential as a tool to dissect cAMP-mediated pathways in cardiac physiology .

Neuroscience

In neurobiological contexts, this compound has been employed to study long-term potentiation (LTP) mechanisms in cerebellar neurons. Research indicates that this compound can occlude LTP induced by forskolin, suggesting a critical role for PKA in synaptic plasticity processes . By inhibiting PKA activity, researchers can better understand the molecular underpinnings of memory and learning.

Endocrinology

The compound has also been pivotal in endocrinological studies, particularly concerning insulin secretion mechanisms. In experiments involving glucose-stimulated insulin secretion (GSIS), this compound has been shown to inhibit first-phase insulin release from pancreatic islets significantly. This effect underscores the importance of cAMP signaling in regulating insulin dynamics and highlights potential therapeutic targets for diabetes management .

Case Studies

Study FocusFindingsReference
Cardiovascular EffectsThis compound blocked positive inotropic effects of β-adrenergic agonists in isolated myocytes.
Long-Term PotentiationInhibition of LTP at cerebellar synapses, indicating PKA's role in synaptic plasticity.
Insulin SecretionSignificant reduction in first-phase insulin release during GSIS assays with pancreatic islets.

Vergleich Mit ähnlichen Verbindungen

Rp-8-CPT-cAMPS vs. Rp-8-Br-cAMPS

Property This compound Rp-8-Br-cAMPS
Substituent 8-(4-chlorophenylthio) 8-bromo
Selectivity Prefers cAK II (type II PKA) Prefers cAK I (type I PKA)
Mechanism Binds cAMP-binding site (site B of RII) Competes at cAMP-binding site (site A of RI)
Functional Impact Blocks PKA II activation in LH-induced ovarian follicles Ineffective against isoprenaline-mediated anti-spasmogenic effects in trachealis
Key Studies Reverses CyaA toxin effects in monocytes Fails to inhibit β-adrenoceptor signaling in smooth muscle

This compound vs. Epac Activators (e.g., 8-pCPT-2'-O-Me-cAMP)

Property This compound 8-pCPT-2'-O-Me-cAMP
Target PKA inhibitor Epac activator
Pathway Blocks cAMP/PKA signaling Activates Epac/Rap1/Rac1 pathways
Functional Impact Reduces IL-8 release in smooth muscle cells Induces Rac1 activation, inhibiting RhoA in airway relaxation
Synergy/Antagonism Combined with Epac inhibitors (ESI-09) for pathway dissection Unaffected by this compound in tracheal relaxation studies

This compound vs. ATP-Binding PKA Inhibitors (e.g., H89)

Property This compound H89
Binding Site cAMP-binding domain (regulatory subunit) ATP-binding site (catalytic subunit)
Selectivity Higher specificity for PKA Broader kinase inhibition (e.g., MSK1, ROCK)
Off-Target Effects Minimal Significant (e.g., β-adrenoceptor antagonism)
Key Studies Effective in blocking CREB phosphorylation in ovarian follicles Reduces isoproterenol sensitivity non-specifically

This compound vs. Sp-8-CPT-cAMPS (Agonist)

Property This compound Sp-8-CPT-cAMPS
Isomer Rp-diastereomer (antagonist) Sp-diastereomer (agonist)
Function Inhibits PKA activation Activates PKA
Key Interaction Blocks cAMP binding Mimics cAMP, promoting holoenzyme dissociation
Functional Impact Attenuates LH-induced PKA activity Induces anti-spasmogenic effects in trachealis

Research Findings and Contradictions

  • Isoform-Specific Effects : this compound preferentially inhibits PKA II in ovarian follicles (80% suppression of LH-induced CREB phosphorylation) but shows weaker efficacy in smooth muscle, where PKA I may dominate .
  • Context-Dependent Efficacy: In human bronchial smooth muscle, this compound only marginally reduced isoproterenol sensitivity (10–15% decrease), suggesting compensatory Epac or non-cAMP pathways .
  • Toxin Reversal : Partial reversal of Bordetella toxin effects (40–50% recovery of CD71/CD163 expression) highlights incomplete PKA blockade or ancillary signaling .

Data Tables

Table 1: Structural and Functional Comparison of Key cAMP Analogs

Compound Molecular Weight Target Selectivity Key Application
This compound 509.86 g/mol PKA II cAK II > cAK I Inhibition of PKA in monocytes
Rp-8-Br-cAMPS 464.11 g/mol PKA I cAK I > cAK II Ineffective in trachealis studies
8-pCPT-2'-O-Me-cAMP 541.79 g/mol Epac Epac1/2 Rac1 activation in airway relaxation
Sp-8-CPT-cAMPS 509.86 g/mol PKA Agonist Anti-spasmogenic effects

Table 2: Efficacy in Cellular Models

Cell Type Compound Effect Observed Reference
Ovarian follicles This compound 80% inhibition of LH-induced CREB phosphorylation
Airway smooth muscle This compound 10–15% reduction in isoproterenol sensitivity
Monocytes This compound 40–50% reversal of CyaA toxin effects
Trachealis Sp-8-CPT-cAMPS Complete anti-spasmogenic effect

Biologische Aktivität

Introduction

Rp-8-CPT-cAMPS (Rp-8-(4-chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate) is a potent and selective antagonist of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). This compound has garnered attention in various fields of biological research due to its ability to inhibit PKA activation, thereby modulating numerous signaling pathways influenced by cAMP. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in research and therapeutic contexts.

This compound functions primarily as a competitive inhibitor of PKA by occupying the cAMP binding sites on the regulatory subunits of the kinase. This prevents the dissociation of the PKA holoenzyme and subsequent activation, effectively blocking cAMP-mediated signaling pathways. The compound exhibits significant metabolic stability, which minimizes side effects associated with active metabolites .

Key Characteristics

  • Type: PKA inhibitor
  • Selectivity: High specificity for PKA over other cAMP targets
  • Stability: Hydrolytically stable in biological systems

Impact on Insulin Secretion

Research has demonstrated that this compound plays a crucial role in modulating insulin secretion from pancreatic beta cells. In dynamic perifusion assays, it has been shown to inhibit first-phase glucose-stimulated insulin secretion (GSIS) significantly while having a lesser effect on the second phase. Specifically, treatment with this compound resulted in an approximately 80% reduction in first-phase GSIS, indicating its potent inhibitory effects on cAMP-dependent pathways involved in insulin release .

Modulation of Ca²⁺ Signaling

The compound also influences intracellular calcium signaling. Studies have revealed that this compound can block calcium-induced calcium release (CICR) mechanisms in human pancreatic beta cells. This effect is critical as it underscores the role of cAMP and PKA in mediating calcium dynamics essential for exocytosis and hormone secretion .

Effects on Other Cellular Processes

This compound has been implicated in various other cellular processes:

  • Inhibition of IL-5 Release: It has been shown to inhibit interleukin-5 (IL-5) release from peripheral blood mononuclear cells (PBMCs), suggesting a role in immune modulation .
  • Activation of K⁺ Channels: The compound effectively blocks inward rectifier K⁺ channel currents induced by platelet-derived growth factor (PDGF), further illustrating its impact on ion channel regulation .

Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of Insulin SecretionUp to 80% reduction in first-phase GSIS
Modulation of Calcium DynamicsInhibits CICR
Inhibition of IL-5 ReleaseSignificant reduction observed
Blockage of K⁺ Channel ActivationInhibition of PDGF-induced currents

Case Study: Insulin Secretion Dynamics

In a study examining the biphasic nature of insulin secretion from isolated human islets, the application of this compound elucidated its role as an antagonist to cAMP signaling pathways. The findings indicated that while first-phase insulin secretion was drastically inhibited, the second phase remained largely intact, suggesting distinct regulatory mechanisms at play during different phases of secretion .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Rp-8-CPT-cAMPS in inhibiting cAMP-dependent protein kinase (PKA)?

this compound competitively binds to the regulatory subunits of PKA (types I and II), blocking cAMP-induced dissociation of the holoenzyme and subsequent catalytic activation. Unlike ATP-competitive inhibitors, it specifically targets cAMP-binding sites, enabling selective inhibition of PKA without affecting other cAMP-dependent pathways (e.g., ion channels) . Methodologically, researchers can validate its efficacy via in vitro kinase assays and phosphorylation analysis of PKA substrates (e.g., Western blotting for phospho-S507 in PPP1R12A) .

Q. How should this compound be stored to ensure stability in experimental settings?

The compound is stable at room temperature but degrades slowly via oxidation to the agonistic 8-CPT-cAMP under prolonged light exposure. Best practices include storing it in lyophilized form at -20°C, reconstituting in aqueous buffers immediately before use, and avoiding repeated freeze-thaw cycles . Include a stability validation step (e.g., HPLC analysis) in protocols for long-term studies.

Q. What are the key considerations for optimizing cellular uptake of this compound?

Its lipophilic chlorophenylthio group enhances membrane permeability, making it suitable for intact-cell studies. However, researchers should empirically determine incubation duration and concentration (e.g., 10 µM–100 µM for 4–8 hours) based on cell type, as permeability varies with lipid bilayer composition . Use control experiments with membrane-impermeable PKA inhibitors (e.g., H-89) to confirm intracellular specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effective concentrations of this compound across studies?

Discrepancies often arise from differences in cell types, assay sensitivity, or residual cAMP levels. To address this, standardize experimental conditions by:

  • Pre-treating cells with phosphodiesterase (PDE) inhibitors to stabilize endogenous cAMP.
  • Performing dose-response curves (e.g., 1–100 µM) and normalizing to PKA activity baselines (e.g., catalytic subunit release assays) .
  • Cross-validating results with orthogonal methods like FRET-based cAMP biosensors .

Q. Does this compound exhibit isoform selectivity between PKA type I and II?

While this compound inhibits both isoforms, subtle selectivity may emerge due to regulatory subunit heterogeneity (e.g., RI vs. RII). To test this, use isoform-specific knockout cells or immunoprecipitation-coupled kinase assays. For example, in ovarian follicle studies, prolonged inhibition (8 hours) with 10 µM this compound fully blocked LH-induced PKA type I activity .

Q. How can off-target effects of this compound be systematically ruled out in complex systems?

Potential off-target interactions with other cAMP-binding proteins (e.g., EPAC, ion channels) require rigorous controls:

  • Compare results with genetic PKA knockdown/knockout models.
  • Use EPAC-specific agonists/antagonists (e.g., 8-pCPT-2′-O-Me-cAMP) in parallel experiments.
  • Perform transcriptomic or proteomic profiling to identify unintended signaling perturbations .

Q. What experimental designs are recommended for studying long-term PKA inhibition with this compound?

For chronic inhibition (≥24 hours), monitor compound stability and degradation products (e.g., 8-CPT-cAMP) via mass spectrometry. Combine with intermittent replenishment of the inhibitor and include a vehicle control group treated with degradation byproducts to isolate PKA-specific effects .

Q. Methodological and Technical Challenges

Q. How can researchers adapt this compound protocols for in vivo models?

Its limited bioavailability in vivo necessitates formulation adjustments:

  • Use biocompatible carriers (e.g., cyclodextrins) to enhance solubility.
  • Validate tissue penetration via microdialysis or immunohistochemistry for phosphorylated PKA substrates.
  • Pair with telemetry or behavioral assays to assess functional outcomes of systemic PKA inhibition .

Q. What strategies mitigate confounding effects of endogenous cAMP fluctuations in this compound studies?

Co-treatment with adenylate cyclase inhibitors (e.g., SQ22536) or PDE inhibitors (e.g., IBMX) stabilizes cAMP levels, ensuring consistent PKA inhibition. Additionally, use real-time cAMP biosensors (e.g., ICUE3) to dynamically monitor intracellular cAMP during experiments .

Q. How should contradictory data on this compound-mediated PKA inhibition in different tissue types be analyzed?

Tissue-specific differences in PKA subunit expression or compensatory pathways (e.g., PKG activation) may explain variability. Address this by:

  • Profiling PKA subunit ratios (RI/RII) via qPCR or Western blot.
  • Testing combinatorial inhibition with PKG blockers (e.g, KT5823) .

Q. Data Interpretation and Validation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50 values. For heterogeneous cell populations, apply mixed-effects models to account for inter-sample variability .

Q. How can researchers validate the specificity of this compound in CRISPR-edited PKA knockout models?

In CRISPR/Cas9-generated PKA-null cells, rescue experiments with wild-type or mutant PKA constructs (e.g., cAMP-binding-deficient mutants) confirm target specificity. Measure residual kinase activity via radioactive ATP incorporation assays .

Eigenschaften

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMSJRRXLCVMW-JVSRKQJHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635549
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129735-01-9
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.